molecular formula C9H10O2S B15158934 [4-(Methanesulfinyl)phenyl]acetaldehyde CAS No. 653602-04-1

[4-(Methanesulfinyl)phenyl]acetaldehyde

Cat. No.: B15158934
CAS No.: 653602-04-1
M. Wt: 182.24 g/mol
InChI Key: SWHIFQRPRZZHPI-UHFFFAOYSA-N
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Description

[4-(Methanesulfinyl)phenyl]acetaldehyde is an organic compound with the molecular formula C9H10O2S It is characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methanesulfinyl)phenyl]acetaldehyde typically involves the introduction of a methanesulfinyl group to a phenylacetaldehyde precursor. One common method is the oxidation of [4-(methylthio)phenyl]acetaldehyde using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the methanesulfinyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Methanesulfinyl)phenyl]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfinyl group back to a methylthio group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Formation of [4-(methanesulfonyl)phenyl]acetaldehyde.

    Reduction: Formation of [4-(methylthio)phenyl]acetaldehyde.

    Substitution: Formation of various substituted phenylacetaldehyde derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Methanesulfinyl)phenyl]acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for the development of pharmaceuticals and agrochemicals.

Biology

The compound’s reactivity allows it to be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving sulfur-containing compounds.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of [4-(Methanesulfinyl)phenyl]acetaldehyde involves its interaction with various molecular targets. The methanesulfinyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetaldehyde: Lacks the methanesulfinyl group, making it less reactive in certain chemical reactions.

    [4-(Methylthio)phenyl]acetaldehyde: Contains a methylthio group instead of a methanesulfinyl group, affecting its oxidation state and reactivity.

Uniqueness

[4-(Methanesulfinyl)phenyl]acetaldehyde is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

653602-04-1

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-(4-methylsulfinylphenyl)acetaldehyde

InChI

InChI=1S/C9H10O2S/c1-12(11)9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3

InChI Key

SWHIFQRPRZZHPI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)CC=O

Origin of Product

United States

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